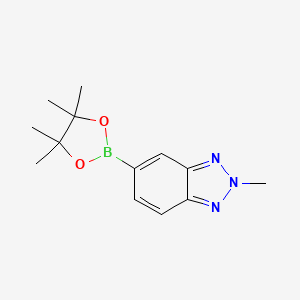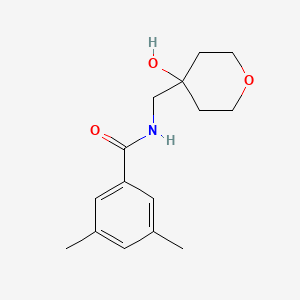
((2,5-Dimethylphenyl)sulfonyl)leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,5-Dimethylphenyl)sulfonyl)leucine, also known as Sulfo-DS-Leu-OH, is a chemical compound belonging to the category of amino acid derivatives. It has a molecular weight of 299.39 . The IUPAC name for this compound is N-[(2,5-dimethylphenyl)sulfonyl]leucine .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . It has a boiling point of 472.6±55.0 C at 760 mmHg and a melting point of 95-96 C .Wissenschaftliche Forschungsanwendungen
((2,5-Dimethylphenyl)sulfonyl)leucine has a wide range of scientific research applications. It has been used in studies to investigate the effects of leucine on protein synthesis and cell signaling. It has also been used to study the effects of leucine on the regulation of gene expression and the regulation of cell metabolism. Furthermore, this compound has been used in studies to investigate the effects of leucine on the regulation of energy metabolism and the regulation of cell growth and differentiation.
Wirkmechanismus
The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)leucine is not yet fully understood. However, it is believed that this compound interacts with the leucine receptor, which is a G-protein coupled receptor. This interaction triggers a cascade of events, which leads to the activation of various signaling pathways, such as the cAMP/PKA pathway, the MEK/ERK pathway, and the PI3K/Akt pathway. These pathways are involved in the regulation of gene expression, cell growth and differentiation, and energy metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the concentration of this compound and the cell type in which it is used. In general, this compound has been found to increase protein synthesis, activate cell signaling pathways, and regulate gene expression and cell metabolism. It has also been found to regulate energy metabolism and cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2,5-Dimethylphenyl)sulfonyl)leucine in lab experiments is that it is relatively easy to synthesize and can be stored for long periods of time. Furthermore, it is a relatively non-toxic compound, making it safe to use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water and has a relatively low solubility in organic solvents. Furthermore, it is not very stable in the presence of light and heat.
Zukünftige Richtungen
The future directions for ((2,5-Dimethylphenyl)sulfonyl)leucine research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Another area of research is to investigate the effects of this compound on other cell types, such as cancer cells, and to explore its potential as an anti-cancer agent. Additionally, further research into the synthesis of this compound and its derivatives is needed to improve its solubility and stability. Finally, further research into its potential as a drug delivery agent is needed.
Synthesemethoden
((2,5-Dimethylphenyl)sulfonyl)leucine is synthesized by the reaction of 2,5-dimethylphenylsulfonyl chloride and leucine in acetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a catalyst, such as triethylamine. The reaction is generally carried out at room temperature, and the reaction is complete within a few hours. The product, this compound, is then isolated and purified by column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLYILQBCOVJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)

![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)

![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)
![methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2469967.png)

![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2469970.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)